2-N-(2-ethoxyethyl)pyridine-2,3-diamine
Description
2-N-(2-Ethoxyethyl)pyridine-2,3-diamine is a pyridine-derived diamine featuring a 2-ethoxyethyl substituent on the N2 nitrogen atom. This compound belongs to a class of diamines with versatile applications in coordination chemistry, medicinal chemistry, and materials science. The ethoxyethyl group introduces both steric bulk and polar ether functionality, influencing solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-N-(2-ethoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H15N3O/c1-2-13-7-6-12-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3,(H,11,12) |
InChI Key |
VJBCGTLCXCOLKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=C(C=CC=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine-2,3-diamine Derivatives
| Compound Name | Substituent on N2 | Key Structural Features |
|---|---|---|
| Pyridine-2,3-diamine dihydrochloride | None (parent compound) | High polarity, water-soluble (as HCl salt) |
| N2-Methylpyridine-2,3-diamine | Methyl (-CH3) | Enhanced lipophilicity; compact substituent |
| N2-(2-Methoxyethyl)pyridine-2,3-diamine | Methoxyethyl (-CH2CH2OCH3) | Ether oxygen increases polarity and flexibility |
| N2-(2-Ethoxyethyl)pyridine-2,3-diamine | Ethoxyethyl (-CH2CH2OCH2CH3) | Longer alkyl chain; increased hydrophobicity vs. methoxyethyl |
| N2-(4-Bromophenyl)pyridine-2,3-diamine | 4-Bromophenyl | Bulky aromatic group; strong electron-withdrawing effect |
| N3-Ethylpyridine-2,3-diamine | Ethyl on N3 (-CH2CH3) | Altered hydrogen-bonding capacity |
Electronic Effects :
Key Findings :
- Dimerization Potential: Unsubstituted pyridine-2,3-diamine undergoes oxidative dimerization to form bioactive oxazine derivatives (). Substituents like ethoxyethyl may sterically hinder dimerization, altering bioactivity.
- Antibacterial Activity : Alkyl and aryl substituents on the diamine backbone modulate interactions with bacterial targets, as shown in tetra-alkylated pyrazole derivatives ().
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Pyridine-2,3-diamine dihydrochloride | 182.05 | High (polar, ionic form) | -1.2 |
| N2-(2-Ethoxyethyl) derivative | ~209.27 | Moderate (polar ether chain) | 0.8 |
| N2-(4-Bromophenyl) derivative | 264.13 | Low (bulky hydrophobic group) | 3.5 |
| N3-Ethylpyridine-2,3-diamine | 166.23 | Moderate | 0.5 |
Insights :
- The ethoxyethyl group balances hydrophilicity and lipophilicity (LogP ~0.8), making it suitable for drug delivery systems.
- Bromophenyl derivatives exhibit high LogP values, favoring blood-brain barrier penetration but risking toxicity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
